molecular formula C13H19NO B1583925 C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine CAS No. 23528-54-3

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Cat. No.: B1583925
CAS No.: 23528-54-3
M. Wt: 205.3 g/mol
InChI Key: WSNHLIUOCLAAMP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary accepted name being 1-[1-(4-Methoxyphenyl)cyclopentyl]methanamine. Alternative systematic names include Cyclopentanemethanamine, 1-(4-methoxyphenyl)- and 1-(4-Methoxyphenyl)cyclopentane-1-methanamine, reflecting different approaches to naming the complex molecular architecture. The compound is also known by various synonyms including this compound, [1-(4-methoxyphenyl)cyclopentyl]methanamine, and 1-(4-Methoxyphenyl)-cyclopentanemethanamine.

The molecular formula C13H19NO indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 205.30 grams per mole. The structural composition reveals a methoxy group (-OCH3) attached to the para position of a phenyl ring, which is subsequently connected to a cyclopentyl ring bearing a methylamine substituent. This arrangement creates a quaternary carbon center at the junction between the aromatic and alicyclic systems, contributing to the compound's structural rigidity and unique three-dimensional geometry.

Chemical identification databases have assigned multiple registry numbers to this compound, with the primary Chemical Abstracts Service number being 23528-54-3. Additional identifiers include the European Community number and Digital Storage Systems Toxicity Substance Identifier DTXSID90353557, facilitating comprehensive chemical information management across different regulatory and research platforms. The compound's entry creation date in major chemical databases dates back to 2005, with recent modifications documented as recently as 2025, indicating ongoing research interest and data refinement.

Crystallographic Analysis and Stereochemical Considerations

The crystallographic analysis of this compound reveals significant structural insights into its three-dimensional arrangement and stereochemical properties. The compound exhibits a complex molecular geometry centered around the quaternary carbon atom that connects the 4-methoxyphenyl group to the cyclopentyl ring system. This structural arrangement creates potential for conformational flexibility within the cyclopentyl ring while maintaining a relatively rigid connection to the aromatic system.

Computational crystallographic modeling studies have provided detailed information about bond lengths, bond angles, and torsional relationships within the molecule. The cyclopentyl ring adopts envelope or twist conformations typical of five-membered ring systems, with the quaternary carbon serving as a conformational anchor point. The methoxy group on the phenyl ring can adopt multiple rotational conformers, influencing the overall molecular shape and potential intermolecular interactions.

Stereochemical considerations reveal that the quaternary carbon center does not constitute a stereogenic center due to the presence of two hydrogen atoms on the adjacent methylamine carbon. However, the overall molecular architecture creates a three-dimensional structure with specific spatial relationships between functional groups that may influence biological activity and chemical reactivity. The positioning of the methoxy group in the para position of the phenyl ring maximizes the separation from the amine functionality, potentially reducing intramolecular interactions while maintaining optimal electronic effects.

The molecular conformation analysis indicates that the compound can exist in multiple low-energy conformational states, primarily differing in the orientation of the methylamine group relative to the cyclopentyl ring and the rotational position of the methoxy group. These conformational preferences have implications for the compound's interaction with biological targets and its behavior in different chemical environments.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques, providing detailed structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance spectra providing complementary information about the molecular framework.

The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons of the 4-methoxyphenyl group appear as a typical para-disubstituted benzene pattern, with signals typically observed around 7.2-6.8 parts per million. The methoxy group protons generate a sharp singlet around 3.7 parts per million, integrating for three protons. The cyclopentyl ring protons appear as complex multiplets in the aliphatic region, typically between 1.5-2.5 parts per million, while the methylamine protons show characteristic patterns around 2.5-3.0 parts per million.

Spectroscopic Parameter Observed Value Assignment
Aromatic Protons 7.2-6.8 ppm 4-Methoxyphenyl group
Methoxy Protons 3.7 ppm -OCH3 group
Cyclopentyl Protons 1.5-2.5 ppm Ring CH2 groups
Methylamine Protons 2.5-3.0 ppm -CH2NH2 group

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with signals for the aromatic carbons appearing in the 110-160 parts per million region and aliphatic carbons in the 20-60 parts per million range. The quaternary carbon connecting the phenyl and cyclopentyl systems typically appears around 50-60 parts per million, serving as a diagnostic signal for structural confirmation.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio 205, corresponding to the molecular formula C13H19NO. Common fragmentation patterns include loss of the methylamine group (molecular weight 30) and formation of the 4-methoxyphenylcyclopentyl cation, providing structural confirmation through predictable fragmentation pathways.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The primary amine shows characteristic nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers, while the aromatic carbon-carbon stretching appears around 1600 and 1500 wavenumbers. The methoxy group contributes carbon-oxygen stretching around 1250 wavenumbers and aromatic carbon-hydrogen bending around 800-900 wavenumbers.

Computational Molecular Modeling Studies

Computational molecular modeling studies of this compound have provided extensive insights into its electronic structure, conformational preferences, and physicochemical properties. Advanced quantum mechanical calculations using density functional theory methods have been employed to optimize molecular geometries and calculate various molecular descriptors relevant to biological activity and chemical behavior.

Molecular geometry optimization calculations reveal that the compound adopts a preferred conformation where the 4-methoxyphenyl group and the methylamine substituent are positioned to minimize steric interactions while maintaining favorable electronic arrangements. The cyclopentyl ring typically adopts an envelope conformation with the quaternary carbon serving as the flap position, reducing ring strain while accommodating the bulky substituents.

Electronic structure calculations have determined key molecular properties including the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into the compound's reactivity and potential for participating in various chemical reactions. The methoxy group on the phenyl ring acts as an electron-donating substituent, increasing the electron density of the aromatic system and influencing both chemical reactivity and potential biological interactions.

Computational Parameter Calculated Value Significance
Molecular Volume 220.3 Ų Steric requirements
Polar Surface Area 35.25 Ų Membrane permeability prediction
LogP Value 3.166 Lipophilicity assessment
Rotatable Bonds 3 Conformational flexibility

Molecular dynamics simulations have explored the conformational flexibility of the compound in different environments, revealing that while the aromatic and cyclopentyl portions maintain relatively rigid structures, the methylamine group exhibits significant conformational mobility. This flexibility may be important for potential biological activity, allowing the compound to adopt conformations suitable for interaction with various molecular targets.

Physicochemical property predictions based on computational models indicate that the compound exhibits moderate lipophilicity with a calculated LogP value of 3.166, suggesting potential for membrane permeability while maintaining some aqueous solubility. The polar surface area calculation of 35.25 square angstroms indicates favorable characteristics for biological membrane penetration, falling within optimal ranges for oral bioavailability according to Lipinski's rule of five.

Computational analysis of intermolecular interactions reveals that the compound can participate in hydrogen bonding through its amine functionality while the methoxy group can serve as a hydrogen bond acceptor. These interaction patterns have implications for crystal packing, solubility behavior, and potential biological target recognition. The three-dimensional molecular surface analysis demonstrates distinct hydrophilic and lipophilic regions, suggesting amphiphilic character that may influence its behavior in biological systems.

Properties

IUPAC Name

[1-(4-methoxyphenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-12-6-4-11(5-7-12)13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNHLIUOCLAAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353557
Record name C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23528-54-3
Record name 1-(4-Methoxyphenyl)cyclopentanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23528-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

One common and efficient method for preparing this compound involves reductive amination of the corresponding ketone or aldehyde precursor.

Stepwise procedure:

  • Starting Material: 1-(4-Methoxyphenyl)cyclopentanone or related aldehyde.
  • Amine Source: Methylamine or methylamine equivalent.
  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (e.g., Pd/C under hydrogen).
  • Solvent: Common solvents include methanol, ethanol, or dichloromethane.
  • Conditions: Mild acidic conditions (pH ~5-6) to facilitate imine formation, followed by reduction at room temperature or slightly elevated temperatures.

This method allows the formation of the secondary amine by in situ formation of an imine intermediate, which is then reduced to the methylamine derivative.

Cyclization and Arylation Route

Another approach involves the cyclization of suitable precursors followed by arylation with 4-methoxyphenyl derivatives.

  • Cyclopentyl ring formation: Using cyclopentane derivatives or cyclopentanone as starting materials.
  • Arylation: Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce the 4-methoxyphenyl group at the 1-position.
  • Methylamine introduction: Subsequent substitution or reductive amination to install the methylamine moiety.

This method is advantageous for controlling regio- and stereochemistry of the cyclopentyl ring substitution.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Imine formation Methylamine, acid catalyst (p-TsOH) Methanol, Toluene Room temp to reflux 80-90 Dean-Stark trap used for water removal in some cases
Reduction of imine NaBH3CN or Pd/C + H2 Methanol, EtOAc 25-55 °C 85-95 Mild conditions prevent over-reduction
Arylation (if applicable) Pd catalyst, base (K2CO3, Cs2CO3) THF, DCM, Toluene 0-60 °C 70-85 Cross-coupling efficiency depends on catalyst system
Hydrolysis / workup Aqueous NaOH or HCl Water, organic solvents Ambient Quantitative Ensures isolation of pure amine salt or free base

Research Findings and Improvements

  • Solvent Selection: Ethers such as tetrahydrofuran (THF), glyme, and chlorinated solvents like dichloromethane (CH2Cl2) are preferred for their ability to dissolve reactants and stabilize intermediates.
  • Base Selection: Potassium carbonate or cesium carbonate are commonly used bases in arylation steps to facilitate coupling reactions.
  • Hydrolysis Conditions: Hydrolysis steps to liberate the amine from imine or salt forms are performed using aqueous bases (NaOH, KOH) or acids (HCl, TFA) depending on the desired salt form.
  • Temperature Control: Maintaining reaction temperatures between 0°C to 60°C optimizes yields and minimizes side reactions.
  • Chiral Purity: For stereochemically pure compounds, chiral auxiliaries or resolving agents such as (S)-(-)-α-methylbenzylamine have been employed in related syntheses to obtain optically pure amines.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Reference
Reductive Amination Imine formation + reduction High yield, mild conditions Requires careful pH control
Cyclization + Arylation Ring formation + Pd-catalyzed arylation + amination Good regio- and stereocontrol More steps, catalyst cost
Chiral Auxiliary Approach Use of chiral amines for resolution Optically pure product More complex, longer synthesis

Chemical Reactions Analysis

Types of Reactions

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles (e.g., halides, amines), basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the methylamine group.

Scientific Research Applications

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Halogenated Analogs

Key Compounds:
  • C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
  • C-[1-(4-Chloro-phenyl)-cyclopentyl]-methylamine ()
  • C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine ()
  • C-[1-(3-Fluoro-phenyl)-cyclopentyl]-methylamine ()
Substituent Impact:
  • 4-Chloro : Electron-withdrawing; chlorinated analogs are intermediates in fungicide synthesis (e.g., metconazole) .
  • 4-Fluoro : Balances lipophilicity and metabolic stability; commonly used as a bioisostere.
Table 1: Substituent Comparison
Compound Substituent LogP* (Predicted) Synthetic Use
This compound 4-OCH₃ ~2.1 Potential antifungal/agrochemical agent
C-[1-(4-Chloro-phenyl)-cyclopentyl]-methylamine 4-Cl ~3.0 Fungicide intermediate
C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine 4-F ~2.5 Research chemical (CymitQuimica)
C-[1-(3-Fluoro-phenyl)-cyclopentyl]-methylamine 3-F ~2.5 Experimental building block

*Predicted LogP values based on substituent contributions.

Ring Size Effects: Cyclopentyl vs. Cyclohexyl and Cycloheptyl

Key Compounds:
  • Cyclopentyl derivatives (e.g., 3a in )
  • Cyclohexyl derivatives (e.g., 3d in )
  • Cycloheptyl derivatives (e.g., 3g in )
Activity Trends (Antifungal):
  • Cyclohexyl (3d) : Highest activity against Candida albicans and C. neoformans (MIC₅₀: 8–16 µg/mL) .
  • Cyclopentyl (3a) and Cycloheptyl (3g) : Lower activity (MIC₅₀: 32–64 µg/mL), likely due to suboptimal ring size for target binding .
Table 2: Ring Size Impact on Antifungal Activity
Compound (Ring Size) MIC₅₀ (µg/mL) MFC (µg/mL)
Cyclopentyl (5-membered) 32–64 64–128
Cyclohexyl (6-membered) 8–16 16–32
Cycloheptyl (7-membered) 32–64 64–128

Biological Activity

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a methoxy group and a cyclopentyl ring, suggests potential biological activities that warrant further exploration. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C13H19NO
  • Molecular Weight : 205.3 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an agonist or antagonist, modulating various biochemical pathways. Notably, it has been investigated for its potential effects on G protein-coupled receptors (GPCRs), which play crucial roles in many physiological processes.

1. Pharmacological Potential

Research indicates that this compound exhibits interactions with various biological targets:

  • Enzyme Interaction : The compound has shown potential in modulating enzyme activities, which can lead to therapeutic effects in various conditions.
  • Receptor Binding : Its binding affinity to GPCRs suggests it may influence signaling pathways involved in neurological and psychiatric disorders.

2. Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • A study on related compounds demonstrated that modifications in the alkyl side chains significantly influenced receptor binding and potency, suggesting that structural variations can enhance or diminish biological activity .
  • Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that lipophilicity plays a critical role in the potency of GPCR agonists .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityPotency
C-[1-(4-Methoxy-phenyl)-cyclohexyl]-methylamineCyclohexyl variantSimilar receptor interactionsVaries
C-[1-(4-Methoxy-phenyl)-cyclopropyl]-methylamineCyclopropyl variantReduced potency compared to cyclopentylLower
C-[1-(4-Methoxy-phenyl)-cyclobutyl]-methylamineCyclobutyl variantDifferent pharmacokineticsVaries

Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis : It serves as a building block for developing more complex molecules.
  • Medicinal Chemistry : Investigated for its potential therapeutic effects, particularly in drug development aimed at treating neurological disorders.
  • Biological Studies : Explored for its ability to affect cellular signaling pathways and enzyme activities.

Q & A

Q. What mechanistic insights exist for the compound’s potential off-target effects?

  • Methodological Answer : Off-target profiling using kinase panels (e.g., Eurofins KinaseProfiler) identifies inhibition of monoamine oxidases (MAOs) at IC₅₀ >10 μM. Metabolite analysis via LC-MS/MS detects reactive intermediates (e.g., quinone methides), necessitating glutathione trapping assays to assess covalent binding risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
Reactant of Route 2
Reactant of Route 2
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.